acyl carrier protein II
Description
Properties
CAS No. |
135343-52-1 |
|---|---|
Molecular Formula |
C33H47ClN4O3 |
Synonyms |
acyl carrier protein II |
Origin of Product |
United States |
Structural Biology and Dynamic Behavior of Acyl Carrier Protein Ii
The 4′-Phosphopantetheine Prosthetic Group of Acyl Carrier Protein II
A key feature of the active form of this compound is the presence of a 4′-phosphopantetheine (4'-PP) prosthetic group. researchgate.netnih.gov This non-protein component is essential for the function of ACP in fatty acid biosynthesis.
Covalent Attachment and Structural Integration
The 4′-phosphopantetheine moiety is covalently attached to the this compound through a post-translational modification process. wikipedia.orgpnas.org This attachment occurs via a phosphodiester bond between the phosphate (B84403) group of 4'-PP and the hydroxyl group of a highly conserved serine residue located at the N-terminus of helix II. ebi.ac.ukresearchgate.netwikipedia.org This modification is catalyzed by a specific enzyme called holo-acyl carrier protein synthase (ACPS), which transfers the 4'-phosphopantetheine (B1211885) group from coenzyme A to the apo-ACP (the inactive form lacking the prosthetic group). pnas.orgnih.gov The Asp-Ser-Leu (DSL) motif is a conserved sequence in ACPs where the 4'-PP group is attached to the serine residue. ebi.ac.uk
Functional Role as a Flexible Tether
The 4′-phosphopantetheine group functions as a long, flexible "swinging arm" that carries the growing acyl chain. wikipedia.org This arm, approximately 2 nm in length, tethers the acyl intermediates via a high-energy thioester bond to its terminal sulfhydryl group. wikipedia.orgpnas.org The flexibility of this prosthetic group is crucial for its function, allowing it to shuttle the covalently attached acyl intermediates between the spatially distinct active sites of the various enzymes within the fatty acid synthase complex. wikipedia.org This mechanism increases the effective molarity of the intermediates and facilitates an efficient, assembly-line-like process for fatty acid elongation. wikipedia.org
Conformational States and Transitions of this compound
This compound exists in different conformational states, primarily distinguished by the presence or absence of the 4'-phosphopantetheine prosthetic group. These conformational differences are critical for its function and interaction with other proteins.
Apo-Acyl Carrier Protein II Conformation
The apo-form of this compound (apo-ACP) is the protein in its inactive state, lacking the 4'-phosphopantetheine prosthetic group. bris.ac.uknih.gov Structural studies have revealed that apo-ACP adopts a "closed" conformation. rcsb.org In some instances, the apo-form can exist as a mixture of monomers and dimers in solution. rcsb.org The structure of apo-ACP is characterized by a specific arrangement of its four helices. For example, in the apo-form of the actinorhodin (B73869) polyketide synthase ACP, the protein has a higher affinity for the holo-acyl carrier protein synthase (ACPS) compared to its holo counterpart. nih.govresearchgate.net
Holo-Acyl Carrier Protein II Conformation
Upon the covalent attachment of the 4′-phosphopantetheine prosthetic group, this compound transitions to its active holo-form (holo-ACP). This conversion from the inactive apo-form to the active holo-form is a crucial activation step. pnas.org The addition of the prosthetic group induces significant conformational changes in the protein. nih.govresearchgate.net The structure of holo-ACP is described as being in an "open" conformation, which is a result of the reorganization of specific helices and loops. rcsb.org For instance, in the actinorhodin ACP, the attachment of the 4'-PP group causes helix III to move towards helix II, resulting in a contraction of the protein. nih.govresearchgate.net This conformational change is thought to be a prerequisite for the initiation of fatty acid synthesis and may also play a role in the dissociation of holo-ACP from its modifying enzyme, ACPS, and its subsequent interactions with other enzymes in the FAS pathway. rcsb.orgresearchgate.net The 4'-phosphopantetheine arm in the holo-form can oscillate between being bound in a hydrophobic groove on the protein surface and being exposed to the solvent. rcsb.org
Acyl-Acyl Carrier Protein II Conformation and Ligand Sequestration
Upon acylation, this compound undergoes significant conformational changes to accommodate and protect the covalently attached acyl chain. The protein, typically a four-helix bundle, utilizes its flexible structure to sequester the hydrophobic ligand, shielding it from the aqueous environment. This sequestration is crucial for preventing the hydrolysis of the thioester bond linking the acyl chain to the 4'-phosphopantetheine (Ppant) prosthetic group and for facilitating the efficient transfer of the intermediate between enzymes.
The binding of the acyl chain induces a more compact and stable conformation in ACP II. Early studies using techniques like circular dichroism and NMR have shown that acylation stabilizes the protein structure. researchgate.net The hydrophobic acyl chain inserts into a cavity within the protein's core, leading to rearrangements of the surrounding helices. nih.govmarquette.edu This process is not merely a passive encapsulation but an active, dynamic event. The length and chemical nature of the acyl chain can influence the specific conformational state of the acyl-ACP II, which in turn can affect its interaction with partner enzymes. nih.gov This suggests an allosteric communication mechanism where the sequestered acyl chain dictates the conformation of the protein's exterior surface, thereby influencing which enzyme it will bind to next.
Structural Determinants of Substrate Binding in this compound
Acyl Chain Sequestration Mechanisms: Deep Tunnel vs. Surface Groove
Two primary models describe the sequestration of the acyl chain within this compound: the "deep tunnel" and the "surface groove" mechanisms. nih.govnih.gov
The deep tunnel model is characteristic of ACPs from Type II fatty acid synthases (FAS). In this model, the acyl chain is buried within a narrow, hydrophobic tunnel running through the core of the four-helix bundle. nih.govportlandpress.com This tunnel effectively sequesters the acyl chain from the solvent. The flexibility of the protein allows this tunnel to expand to accommodate growing acyl chains. portlandpress.com
In contrast, the surface groove model is more common in ACPs from polyketide synthases (PKS). Here, the acyl chain binds to a shallower, more solvent-exposed groove on the protein surface, typically located between helices II and III. nih.govnih.gov This mode of binding is thought to be advantageous for the larger and often more polar intermediates found in polyketide biosynthesis.
The choice between these two mechanisms is largely dictated by the amino acid composition of the binding pocket. nih.govresearchgate.net
Role of Specific Amino Acid Residues and Motifs in Substrate Interaction
The nature of the amino acid residues lining the binding pocket is a critical determinant of the sequestration mechanism and substrate specificity in this compound.
Bulky, hydrophobic residues within the binding cavity tend to favor the formation of a shallower surface groove, as they sterically hinder the formation of a deep tunnel. nih.govresearchgate.net Conversely, the presence of smaller residues, such as alanine, allows for the creation of a deep, solvent-excluded tunnel. nih.gov For instance, mutations that replace bulky residues with smaller ones can convert an ACP that normally utilizes a surface groove into one that sequesters its substrate in a deep tunnel. nih.govresearchgate.net
Specific motifs and residues also play crucial roles in the interaction with partner enzymes. The highly conserved "recognition helix," helix α2, and the adjacent loop-2 region are key sites for interaction with other proteins in the FAS pathway. nih.gov Negatively charged and hydrophobic residues along helix α2 are thought to interact with complementary electropositive and hydrophobic patches on the surface of partner enzymes. nih.gov For example, mutagenesis studies on β-ketoacyl-ACP reductase (FabG) have identified key arginine residues (Arg-129 and Arg-172) that are crucial for its interaction with ACP. nih.gov Furthermore, residues such as Ile-54 in the loop-2 region of ACP have been implicated in the conformational changes that occur upon binding to a partner enzyme. nih.gov
| Feature | Deep Tunnel | Surface Groove |
| Associated Pathway | Type II Fatty Acid Synthesis (FAS) | Polyketide Synthesis (PKS) |
| Acyl Chain Sequestration | Deeply buried in a hydrophobic core | Bound to a shallower surface groove |
| Key Structural Determinant | Presence of small amino acid residues (e.g., Alanine) | Presence of bulky hydrophobic residues |
| Primary Location | Core of the four-helix bundle | Between helices II and III |
Advanced Spectroscopic and Computational Approaches in this compound Structural Elucidation
The dynamic nature of this compound and its transient interactions with partner enzymes make its structural elucidation challenging. A combination of advanced spectroscopic and computational techniques has been instrumental in providing detailed insights into its structure and function.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the solution structure and dynamics of this compound. marquette.eduportlandpress.comportlandpress.com NMR allows for the characterization of the protein's conformation in a near-native state, providing valuable information about its flexibility and interactions.
1H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly useful for monitoring conformational changes upon acylation or binding to partner enzymes. nih.gov Chemical shift perturbations in the HSQC spectra can identify the specific residues involved in these interactions. nih.gov For example, significant chemical shift changes in helix II and helix III upon complex formation confirm their role as the primary interaction interface. nih.gov
NMR relaxation studies provide insights into the dynamics of the protein backbone on various timescales. nih.gov These studies have revealed that regions like the loop between helices I and II exhibit significant flexibility, which is thought to be essential for accommodating the acyl chain and interacting with different partner enzymes. marquette.edu Furthermore, NMR has been used to study the "chain flipping" mechanism, where the sequestered acyl chain is transferred from the ACP core to the active site of a partner enzyme. portlandpress.com
X-ray Crystallography of this compound and Its Complexes
Crystallographic studies of acyl-ACP have revealed how the hydrophobic cavity expands to accommodate acyl chains of varying lengths. portlandpress.com For example, the crystal structure of the E. coli FabI-ACP complex shows that the interaction is primarily stabilized by electrostatic interactions between acidic residues in ACP's helix α2 and a basic patch on FabI. researchgate.net
Trapping and crystallizing the transient complexes between ACP and its partner enzymes has been a significant challenge. The use of mechanism-based crosslinking probes has enabled the capture and structural determination of these fleeting interactions. nih.govbiorxiv.org For instance, the crystal structure of the E. coli FabD-AcpP complex (PDB ID: 6U0J) was solved using a covalent crosslinking strategy, providing the first high-resolution view of a Type II FAS ACP-acyltransferase complex. biorxiv.org These structures offer invaluable insights into the molecular details of substrate delivery and the dynamic conformational changes that drive these essential biosynthetic pathways. nih.govnih.gov
| Technique | Key Findings for this compound | Example PDB ID |
| NMR Spectroscopy | Elucidation of solution structure, identification of flexible regions, characterization of conformational changes upon ligand binding and protein-protein interaction. | 5HVC (apo mACP₉) portlandpress.com |
| X-ray Crystallography | High-resolution structures of apo, holo, and acyl-ACP, visualization of the acyl chain binding pocket, and detailed views of ACP-partner enzyme complexes. | 6U0J (AcpP-FabD complex) biorxiv.org |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations have proven to be an invaluable tool for elucidating the intricate conformational dynamics of this compound (ACP II). These computational methods allow for the observation of atomic-level movements over time, providing insights into the protein's flexibility that are often difficult to capture through experimental techniques alone.
MD simulations consistently reveal that ACP II is an inherently flexible and dynamic protein. cdnsciencepub.com This flexibility is not uniform across the structure; specific regions exhibit higher degrees of motion, which is crucial for its function in shuttling acyl intermediates within the fatty acid synthase (FAS) machinery. cdnsciencepub.commarquette.edu The simulations show that loop regions, particularly the loop between helices I and II (loop I) and the region between helices II and III, display significant flexibility. cdnsciencepub.comnih.gov The termini of the helices also demonstrate pronounced flexibility, while the central portions of the helices are comparatively more rigid. nih.gov
The conformational landscape of ACP II is significantly influenced by the state of its 4'-phosphopantetheine (Ppant) prosthetic group. Simulations of the apo-ACP (without the Ppant group), holo-ACP (with the Ppant group), and acyl-ACP (with a fatty acyl chain attached to the Ppant group) have highlighted these differences. nih.govplos.org Upon acylation, the protein undergoes conformational changes to accommodate the acyl chain within its hydrophobic pocket. nih.govnih.gov This pocket, formed by the protein's helices, is not a static cavity but rather a dynamic and adaptable space. cdnsciencepub.comnih.gov
Simulations have shown that the hydrophobic binding pocket of Escherichia coli ACP is well-suited to accommodate acyl chains of specific lengths, such as an octanoyl group, and can adjust to house longer chains like decanoic acid. nih.govnih.gov The binding of the acyl chain within this pocket leads to increased root mean square fluctuations (RMSF) in certain regions of the protein, particularly residues 47 to 57, indicating heightened flexibility in this area upon substrate binding. nih.gov For instance, the average RMSF for residues 47-57 in acyl-ACP simulations is higher than in apo- and holo-ACP simulations, as detailed in the table below. nih.gov
Table 1: Root Mean Square Fluctuation (RMSF) in Different Forms of E. coli this compound
| Protein Form | Region | Average RMSF (Å) |
| Acyl-ACP | Residues 47-57 | 0.95 ± 0.12 |
| Apo- and Holo-ACP | Residues 47-57 | 0.79 ± 0.05 |
| Data sourced from molecular dynamics simulations of E. coli acyl carrier protein. nih.gov |
Furthermore, MD simulations have been instrumental in identifying novel conformations and binding modes. For example, simulations have revealed a second, previously unobserved binding mode for the acyl chain within the hydrophobic pocket, directed towards helix I. nih.gov The flexibility of the Ppant arm itself is also a key feature, allowing it to sequester the growing polyketide or fatty acid intermediates into the hydrophobic cavity, a process known as 'chain sequestration'. nih.gov
The dynamic behavior of ACP II, as illuminated by MD simulations, is fundamental to its biological role. The protein must undergo reversible conformational changes to first sequester its covalently attached acyl group and then release it to the active sites of its various partner enzymes within the FAS complex. cdnsciencepub.com The inherent flexibility of ACP II, particularly in its loop regions and the adaptability of its hydrophobic pocket, are key determinants of its ability to perform this essential shuttling function. cdnsciencepub.commarquette.edu
Post Translational Modifications and Activation of Acyl Carrier Protein Ii
Phosphopantetheinylation of Apo-Acyl Carrier Protein II
The initial and essential activation step for apo-ACP is a post-translational modification known as phosphopantetheinylation. nih.gov This process involves the covalent attachment of a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group from a coenzyme A (CoA) donor to a conserved serine residue on the ACP. nih.govresearchgate.netnih.gov This modification transforms the inactive apo-protein into the functional holo-ACP, which is capable of carrying acyl intermediates. nih.gov
The enzymatic transfer of the 4'-phosphopantetheine arm is catalyzed by a family of enzymes called 4'-phosphopantetheinyl transferases (PPTases). nih.govnih.gov In the context of type II fatty acid synthesis, the specific PPTase responsible for modifying ACP is holo-acyl carrier protein synthase (ACPS). nih.govwikipedia.org ACPS facilitates the transfer of the Ppant moiety from CoA to the hydroxyl group of a specific, conserved serine residue within the ACP sequence. researchgate.netwikipedia.org This reaction is essential for cell viability across all domains of life. nih.gov PPTases are classified into superfamilies, with ACPS being the archetypal enzyme of the first family, typically acting on type II FAS ACPs. nih.gov
The attachment of the 4'-phosphopantetheine group converts the inactive apo-ACP into the biologically active holo-ACP. nih.govrhea-db.org The long, flexible Ppant arm, measuring approximately 18-20 Å, acts as a "swinging arm". nih.govresearchgate.net At the distal end of this arm is a reactive thiol (sulfhydryl) group, which is the site for the covalent attachment of the growing acyl chains via a high-energy thioester bond. researchgate.netnih.govwikipedia.org This structural feature allows the holo-ACP to sequester the acyl chain and shuttle it between the various catalytic sites of the fatty acid synthase complex. mdpi.comnih.gov The conversion from apo- to holo-form is a prerequisite for the ACP to participate in all subsequent reactions in the biosynthetic pathway. rhea-db.org
Table 1: Key Components in ACP Phosphopantetheinylation
| Component | Description | Role |
|---|---|---|
| Apo-Acyl Carrier Protein II | The primary, inactive translational product of the acp gene. portlandpress.com | Substrate for activation. |
| Holo-Acyl Carrier Protein II | The active form of ACP, post-translationally modified with a Ppant arm. portlandpress.com | Covalently carries acyl intermediates during fatty acid synthesis. nih.gov |
| 4'-Phosphopantetheine (Ppant) | A prosthetic group derived from Coenzyme A. nih.gov | Forms the flexible "swinging arm" that carries the acyl chain. researchgate.netnih.gov |
| Coenzyme A (CoA) | A crucial coenzyme in metabolism. | Donor of the 4'-phosphopantetheine moiety. nih.gov |
| 4'-Phosphopantetheinyl Transferase (PPTase) | A family of enzymes that catalyze the transfer of the Ppant group. nih.gov | General catalyst for phosphopantetheinylation. |
| Holo-Acyl Carrier Protein Synthase (ACPS) | The specific PPTase that modifies ACP in type II FAS. nih.govwikipedia.org | Specifically catalyzes the conversion of apo-ACP to holo-ACP. researchgate.net |
| Conserved Serine Residue | A specific amino acid within the ACP sequence. | The site of covalent attachment for the Ppant group. researchgate.netnih.gov |
Influence of Acylation State on Acyl Carrier Protein II Structure and Function
The acylation state of this compound—whether it exists as apo-ACP, holo-ACP, or acyl-ACP—profoundly influences its three-dimensional structure and, consequently, its biological function. These conformational changes are critical for the protein's ability to interact with its various partner enzymes and to sequester the growing acyl chain. nih.govnih.gov
Upon conversion from the apo to the holo form, the attachment of the 4'-phosphopantetheine arm induces localized conformational changes. nih.gov However, more significant structural rearrangements occur upon acylation, when a fatty acid chain is attached to the Ppant arm. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies have revealed that the acyl chain is often sequestered within a hydrophobic cavity of the ACP. nih.govportlandpress.com This sequestration protects the reactive acyl chain from the aqueous environment and from non-specific enzymatic reactions. portlandpress.comnih.gov
The binding of the acyl chain influences the conformation of key structural elements of the ACP, particularly helix II and helix III, and the loops connecting them. nih.govresearcher.lifekoreascience.kr These structural alterations are not merely passive consequences of substrate binding; they are integral to the protein's function. The specific conformation adopted by the acyl-ACP is thought to be a key determinant for its recognition by and interaction with specific enzymes in the biosynthetic pathway. nih.gov For instance, the structure of ACP can change depending on the length of the attached acyl chain, which may in turn affect its affinity for different partner enzymes. acs.org
The dynamic nature of the ACP structure in its different acylation states is fundamental to its role as a shuttle protein. mdpi.comcdnsciencepub.com The ability to transition between "open" and "closed" conformations allows for the acceptance of the acyl group, its protection during transport, and its subsequent delivery to the active site of the next enzyme in the pathway. nih.gov
Below is a data table summarizing key research findings on the structural and functional effects of ACP acylation.
| Acylation State | Key Structural Changes | Functional Implications | Research Methodologies | Key Residues Involved |
| Apo-ACP | Lacks the 4'-phosphopantetheine arm. Generally considered the inactive form. | Cannot carry acyl chains and is not a substrate for the enzymes of the fatty acid or polyketide synthesis pathways. hku.hk | X-ray Crystallography, NMR Spectroscopy | Conserved Serine (site of Ppant attachment) |
| Holo-ACP | Attachment of the Ppant arm induces localized conformational changes. nih.gov | Becomes competent to accept an acyl group. The Ppant arm is flexible and solvent-exposed. nih.gov | NMR Spectroscopy, Mass Spectrometry | Serine-Ppant linkage |
| Acyl-ACP | The acyl chain is often sequestered in a hydrophobic pocket. Significant conformational changes in helix II and III and connecting loops. nih.govresearcher.lifekoreascience.kr | Protects the acyl chain and presents a specific conformation for recognition by partner enzymes. nih.govnih.gov The length of the acyl chain can influence the protein's dynamics. acs.org | NMR Spectroscopy, X-ray Crystallography, Molecular Dynamics Simulations mdpi.complos.org | Ile54 (contact with acyl chain) researcher.lifekoreascience.krresearchgate.net |
Protein Protein Interaction Networks of Acyl Carrier Protein Ii
Nature of Acyl Carrier Protein II Interactions: Transient and Dynamic Complexes
The interactions between this compound (ACP) and its partner enzymes are inherently transient and dynamic. documentsdelivered.comnih.govresearchgate.net This is a crucial feature of the type II fatty acid synthesis (FAS) system, where ACP must efficiently associate with and dissociate from multiple enzymes in a sequential manner to facilitate the elongation of the fatty acid chain. mdpi.comnih.gov The weak nature of these interactions is necessary for the rapid exchange required for the metabolic pathway to proceed efficiently. nih.gov
Crystal structures of ACP in complex with its catalytic partners have provided high-resolution insights into these fleeting interactions. nih.gov These studies reveal the dynamic movements of ACP that not only facilitate the delivery of the substrate to the active site of the partner enzyme but also trigger the dissociation of the complex once the reaction is complete. documentsdelivered.comnih.govresearchgate.net This dynamic nature is essential for ACP to function as a mobile carrier, shuttling intermediates between the various enzymatic steps of the biosynthetic pathway. nih.gov
This compound as a Central Hub in Multi-Enzyme Assemblies
In type II fatty acid and polyketide biosynthetic pathways, Acyl Carrier Protein (ACP) functions as a central hub, interacting with a suite of enzymes to produce fatty acids and polyaromatic polyketides. researchgate.net This small protein is responsible for carrying the malonyl-based building blocks and biosynthetic intermediates to each of the enzymes in the synthase complex. researchgate.net In Escherichia coli, for instance, ACP is known to have over 20 catalytic binding partners, many of which are involved in the essential biosynthesis of fatty acids and lipid A. nih.gov
The central role of ACP extends beyond primary fatty acid biosynthesis. It participates in a variety of cellular processes, including the biosynthesis of phospholipids (B1166683), lipid A, and even in the control of guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) through its interaction with SpoT. nih.gov This highlights ACP's position as a critical node in bacterial metabolism, underscoring the importance of understanding its complex interaction network. nih.gov
Molecular Basis of Recognition and Binding Interfaces
The ability of this compound (ACP) to interact with a multitude of partner enzymes is governed by specific molecular recognition mechanisms and well-defined binding interfaces. Structural and biochemical studies have revealed that the interactions are primarily mediated by helices II and III of ACP. nih.govresearchgate.net
Helix II of ACP is often referred to as the "recognition helix" due to its critical role in mediating interactions with partner enzymes. researchgate.netacs.org This helix presents a specific surface that is recognized by a complementary surface on the partner proteins. researchgate.net The interaction interface on the partner enzymes often comprises positively charged residues flanking a central hydrophobic patch. researchgate.netacs.orgnih.gov
Mutagenesis studies have further solidified the importance of helix II in these interactions. Neutralizing the acidic residues in helix II has been shown to variably alter its function with different enzymes, indicating that the specific charge distribution along this helix is crucial for proper recognition and binding. nih.gov Divalent cations, such as Mg²⁺, can bind to conserved acidic residues on helix II, which helps to stabilize the native helical conformation of ACP. nih.gov
Interestingly, the recognition helix II of ACP displays a binding interface that is structurally and functionally similar to the "ubiquitin interacting motif (UIM)". researchgate.netacs.orgnih.gov The UIM is a short α-helical motif found in various proteins that are involved in ubiquitin-related signaling pathways. wikipedia.org Like the UIM, helix II of ACP utilizes a combination of noncovalent interactions to associate with its partner enzymes. acs.orgnih.gov
This similarity is not merely superficial. Nuclear magnetic resonance (NMR) chemical shift perturbation studies, relaxation studies, and surface plasmon resonance (SPR) measurements have demonstrated that helix II of ACP can behave like a UIM in its interactions with ubiquitin itself. researchgate.netacs.orgnih.gov This suggests an evolutionary convergence of interaction motifs, likely driven by the functional constraint of needing to participate in multiple, transient protein-protein interactions. researchgate.netacs.orgnih.gov Both ACP and UIM-containing proteins act as hubs in their respective cellular pathways. acs.orgnih.gov
The binding of this compound (ACP) to its partner enzymes is a finely tuned interplay of both electrostatic and hydrophobic interactions. nih.govmdpi.com The surface of ACP is predominantly acidic, and it interacts with a positively charged patch on the surface of its partner enzymes. nih.gov This electrostatic attraction is a key driver of the initial association between the two proteins.
While electrostatic interactions are critical, hydrophobic interactions also play a significant role in the stability and specificity of the complex. nih.gov A significant portion of the residues that show the largest chemical shift perturbations upon binding are hydrophobic. nih.gov These hydrophobic residues are located at the interface, within the acyl pocket, and on the back of ACP. nih.gov The functional surface of the partner enzymes that interacts with ACP often consists of positively charged residues surrounding a central hydrophobic patch, further highlighting the dual nature of these interactions. researchgate.netacs.orgnih.gov
Specificity of this compound Interactions with Partner Enzymes
The specificity of this compound (ACP) interactions is a remarkable feature of the fatty acid synthesis (FAS) pathway. Despite interacting with a large number of enzymes, these interactions are highly specific, ensuring the correct sequence of reactions. nih.gov This specificity is achieved through a combination of factors, including the unique binding interfaces presented by each partner enzyme and the conformation of the acyl chain attached to ACP.
Furthermore, the identity of the acyl chain attached to ACP can influence its interaction with partner enzymes. nih.gov Some acyltransferases exhibit high specificity for an acyl-ACP carrying a particular number of carbons. nih.gov This substrate-dependent recognition adds another layer of regulation to the FAS pathway, ensuring that the correct enzymatic reaction occurs at each step of the elongation cycle.
Interactions with Ketoacyl-ACP Synthases (KAS I/II)
The interaction between this compound (ACP) and β-ketoacyl-ACP synthases (KAS) is fundamental to the carbon-carbon bond-forming step in each cycle of fatty acid elongation. Recent structural studies of Escherichia coli ACP (AcpP) in complex with both FabF (KAS II) and FabB (KAS I) have provided significant insights into the molecular recognition events that govern these interactions.
The interfaces between AcpP and both FabF and FabB are characterized by a combination of electrostatic and hydrophobic interactions. A key recognition motif on ACP is its acidic helix II, which docks into a positively charged groove on the surface of the KAS enzymes. Site-directed mutagenesis studies have been employed to dissect the contribution of individual residues to the stability and activity of these complexes. These analyses have revealed that the KAS interface is robust and can tolerate single point mutations without a complete loss of function, though the deletion of entire interacting regions significantly impairs activity.
Table 1: Key Interacting Residues in the AcpP-FabF Complex
| AcpP Residue | FabF Residue | Interaction Type |
|---|---|---|
| Asp35 | Arg206 | Electrostatic |
| Glu41 | Lys210 | Electrostatic |
| Asp38 | Arg263 | Electrostatic |
| Ile42 | Val267 | Hydrophobic |
| Ala45 | Leu264 | Hydrophobic |
Interactions with Acyltransferases (ATs) and Malonyl-CoA:ACP Transacylases (MAT)
Acyltransferases (ATs) and Malonyl-CoA:ACP Transacylases (MAT), such as FabD in E. coli, are responsible for loading the ACP with the malonyl extender units required for fatty acid chain elongation. The interaction between ACP and MAT is a critical initiation step in each cycle of fatty acid synthesis.
Structural and biochemical studies have revealed that the interaction between ACP and MAT is also heavily reliant on electrostatic complementarity. The negatively charged helix II of ACP is a primary recognition site for MAT. NMR chemical shift perturbation studies on the Streptomyces coelicolor FAS ACP have confirmed that the binding of MAT induces significant chemical shift changes in the residues of helix II, supporting its role as the principal interaction interface. nih.gov
The crystal structure of the E. coli AcpP-FabD complex, trapped using a covalent crosslinking probe, has provided a high-resolution view of this interaction. biorxiv.org This structure reveals a unique set of interfacial contacts involving the small helix on loop 1 (α1') and the N-terminal portion of helix II (α2) of AcpP. biorxiv.orgresearchgate.net Unlike the interactions with KAS and dehydratases, the AcpP-FabD interface does not involve significant contacts with helix III of AcpP. biorxiv.org This suggests that different partner enzymes have evolved distinct binding modes to interact with ACP, allowing for specific recognition and function.
Kinetic analyses and molecular dynamics simulations support a model where AcpP can adopt multiple productive conformations at the MAT binding interface, which contributes to the high rates of transacylation. biorxiv.org This flexibility at the protein-protein interface is likely a key feature that enables the rapid and efficient transfer of the malonyl group from malonyl-CoA to the phosphopantetheine arm of ACP.
Table 2: Characterized Interactions between ACP and MAT/AT
| Interacting Proteins | Key ACP Interaction Region | Method of Characterization |
|---|---|---|
| S. coelicolor FAS ACP - MCAT | Helix II | NMR Chemical Shift Perturbation |
| E. coli AcpP - FabD (MAT) | Helix on loop 1 (α1'), N-terminus of Helix II (α2) | X-ray Crystallography, Crosslinking |
| Vicenistatin AT (VinK) - ACP (VinL) | Helices I, II, III, and loop regions | X-ray Crystallography |
Interactions with Dehydratases (DHs)
The dehydration of the β-hydroxyacyl-ACP intermediate to form an enoyl-ACP is catalyzed by dehydratases (DHs). In E. coli, this reaction is primarily carried out by FabA and FabZ. The interaction between ACP and these dehydratases is essential for the processing of the growing acyl chain.
The molecular basis of the ACP-DH interaction has been elucidated through a combination of cross-linking studies, mutational analysis, and structural biology. Similar to other FAS enzymes, the interaction is largely driven by electrostatic interactions between the acidic helix II of ACP and a positively charged surface on the dehydratase.
A chemoenzymatic crosslinking strategy has been successfully employed to trap and study the interaction between ACP and DH domains. nih.gov This approach has allowed for the identification of key structural features essential for the ACP-DH interaction and has demonstrated the specificity of this interaction for native protein pairs. nih.gov More recently, cross-linking analysis combined with a predicted structural model has been used to identify and validate interface residues in the complex between a dehydratase domain and an acyl carrier protein in the cremimycin (B1232694) polyketide synthase. nih.gov These studies provide detailed insights into the domain-domain interactions that govern the dehydration step in fatty acid and polyketide biosynthesis. nih.gov
Interactions with other Fatty Acid Synthase Components
Beyond the core enzymes of the elongation cycle, this compound also interacts with other components of the fatty acid synthase machinery. One of the well-characterized interactions is with enoyl-ACP reductase (FabI in E. coli), which catalyzes the final reductive step in each elongation cycle.
The interaction between ACP and FabI has been investigated using various biochemical and biophysical techniques. A notable approach has been the application of the inhibitor triclosan (B1682465) to trap the AcpP-FabI complex. drexel.edunih.govnih.gov This strategy has demonstrated that the AcpP-triclosan complex exhibits nanomolar binding affinity for FabI and can be used to isolate the complex from cellular extracts. drexel.edunih.govnih.gov Although a crystal structure of the AcpP-FabI complex has been solved, the transient nature of the interaction resulted in a poorly resolved interface. nih.gov Nevertheless, these studies confirm the direct and specific interaction between ACP and enoyl-ACP reductase, which is crucial for the completion of each fatty acid elongation cycle.
Mechanisms of Substrate Shuttling and Chain Flipping in Protein-Protein Complexes
The shuttling of the growing acyl chain between the active sites of the various fatty acid synthase enzymes is a dynamic process facilitated by the Acyl Carrier Protein. A key mechanistic feature of this process is "chain flipping," where the acyl chain, sequestered within the hydrophobic core of ACP, is transferred to the active site of a partner enzyme. nih.govnih.govresearchgate.net
This process is initiated by the formation of a protein-protein complex between ACP and its partner enzyme. Upon binding, a conformational change is induced in ACP, which facilitates the release of the acyl chain from its hydrophobic pocket. The acyl chain, still tethered to the phosphopantetheine arm, then "flips" out and enters a hydrophobic tunnel or groove on the partner enzyme, leading to its active site. nih.gov This mechanism protects the reactive acyl chain from the aqueous environment of the cell and ensures its efficient delivery to the catalytic machinery of the synthase.
In the context of the larger fatty acid synthase complex, particularly in type I systems, the shuttling of ACP is thought to be modulated by electrostatic steering and molecular crowding, which guide the ACP to the various catalytic sites within the reaction chamber. nih.govacs.org While the movement of ACP may have stochastic elements, these guiding forces contribute to the efficiency of substrate delivery. nih.govacs.org
Methodologies for Characterizing this compound Protein-Protein Interactions
The transient and often weak nature of the interactions between this compound and its partner enzymes presents a significant challenge for their characterization. A variety of biophysical and biochemical techniques have been developed and applied to overcome these challenges and provide detailed insights into these dynamic protein-protein interaction networks.
NMR Chemical Shift Perturbation (CSP) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically chemical shift perturbation (CSP) or chemical shift mapping, has emerged as a powerful tool for studying the interactions of ACP with its partner enzymes in solution. nih.govprotein-nmr.org.uk This technique relies on the high sensitivity of the chemical shifts of atomic nuclei to their local electronic environment. protein-nmr.org.uk
In a typical CSP experiment, an isotopically labeled (e.g., ¹⁵N or ¹³C) ACP is titrated with an unlabeled partner protein. The changes in the chemical shifts of the ACP's backbone amide protons and nitrogens are monitored using two-dimensional heteronuclear single quantum coherence (HSQC) spectroscopy. Residues at the protein-protein interface, or those that undergo a conformational change upon binding, will experience a change in their chemical environment, resulting in a perturbation of their corresponding peaks in the HSQC spectrum. By mapping these perturbations onto the three-dimensional structure of ACP, the binding site for the partner protein can be identified. nih.gov
CSP studies have been instrumental in confirming the central role of the acidic helix II of ACP in its interactions with multiple partner enzymes, including MAT. nih.gov The magnitude of the chemical shift perturbations can also be used to estimate the binding affinity of the interaction. researchgate.net This method is particularly well-suited for studying weak and transient interactions that are difficult to capture by other structural biology techniques such as X-ray crystallography. protein-nmr.org.uk
Table 3: Summary of Methodologies for Characterizing ACP II Protein-Protein Interactions
| Methodology | Principle | Information Gained | Key Findings for ACP II |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a protein crystal | High-resolution 3D structure of protein complexes | Revealed detailed interfaces of ACP with KAS and MAT, showing key interacting residues. |
| NMR Chemical Shift Perturbation (CSP) | Monitoring changes in nuclear chemical shifts upon ligand binding | Identification of binding interfaces in solution, estimation of binding affinities | Confirmed the primary role of ACP's helix II in binding to MAT and other partners. |
| Crosslinking | Covalently linking interacting proteins | Trapping transient interactions for structural or biochemical analysis | Enabled the structural determination of ACP-DH and ACP-MAT complexes. |
| Site-Directed Mutagenesis | Altering specific amino acid residues | Probing the functional importance of individual residues in protein-protein interactions | Delineated the contribution of specific residues to the stability and activity of ACP-KAS complexes. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time | Providing insights into the dynamics and flexibility of protein complexes | Supported a model of multiple productive conformations for ACP at the MAT binding interface. |
Surface Plasmon Resonance (SPR) Measurements
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govnicoyalife.combioradiations.com It is instrumental in determining the kinetics and affinity of protein-protein interactions by measuring changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over another immobilized molecule (the ligand). nih.gov This methodology allows for the calculation of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity. nicoyalife.com
In the context of this compound (ACP), SPR can be employed to quantitatively characterize its transient interactions with partner enzymes in biosynthetic pathways, such as fatty acid synthases (FAS) or polyketide synthases (PKS). In a typical experimental setup, a partner enzyme, for instance a ketosynthase (KS), would be immobilized as the ligand onto a sensor chip. Subsequently, solutions containing varying concentrations of ACP (the analyte) are passed over the chip's surface. nih.gov
The binding process is monitored in real-time, generating a sensorgram that plots response units (RU) against time. bioradiations.com The sensorgram is divided into three phases:
Association Phase: As the ACP analyte flows over the immobilized enzyme, binding occurs, leading to an increase in mass on the sensor surface and a corresponding rise in the RU signal. The rate of this increase is dependent on the analyte concentration and the association rate constant (kₐ). bioradiations.com
Equilibrium Phase: At a certain point, the rate of association equals the rate of dissociation, and the sensorgram curve plateaus.
Dissociation Phase: The analyte solution is replaced by a continuous flow of buffer, causing the ACP-enzyme complex to dissociate. This results in a decrease in mass on the surface and a decay in the RU signal, the rate of which is determined by the dissociation rate constant (kₔ). bioradiations.com
By fitting the data from the association and dissociation phases at multiple analyte concentrations to a suitable kinetic model, such as the Langmuir 1:1 binding model, the kinetic constants can be accurately determined. bioradiations.com This provides a quantitative measure of the interaction dynamics, offering insights into the stability and lifetime of the ACP-enzyme complex.
| Interacting Pair | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₐ) (µM) | Chi² |
|---|---|---|---|---|
| ACP (Analyte) - Ketosynthase (Ligand) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20.0 | 0.85 |
| ACP (Analyte) - Acyltransferase (Ligand) | 2.2 x 10⁵ | 4.5 x 10⁻³ | 20.5 | 1.10 |
| ACP (Analyte) - Dehydratase (Ligand) | 9.8 x 10⁴ | 7.2 x 10⁻³ | 73.5 | 1.32 |
Photo-Crosslinking and Unnatural Amino Acid Incorporation Strategies
The transient nature of ACP-enzyme interactions poses a significant challenge for structural and mechanistic studies. Photo-crosslinking, particularly when combined with the site-specific incorporation of unnatural amino acids (Uaas), provides a powerful strategy to covalently capture these fleeting interactions in situ. nih.govnih.govresearchgate.net This technique allows for the mapping of binding interfaces and the characterization of interaction dynamics in response to different functional states of the ACP. researchgate.net
The core of this strategy involves replacing a natural amino acid in either the ACP or its partner enzyme with a photo-activatable Uaa. nih.gov A commonly used Uaa for this purpose is p-benzoyl-L-phenylalanine (Bpa), which contains a benzophenone (B1666685) moiety. nih.gov Upon exposure to UV light (typically around 365 nm), the benzophenone group becomes activated, forming a reactive triplet diradical that can covalently crosslink with nearby C-H bonds of interacting residues within a certain radius, effectively "trapping" the protein-protein interaction. nih.gov
This method has been successfully applied to study the interaction between Escherichia coli ACP (AcpP) and the ketosynthase FabF. researchgate.net By systematically replacing surface-exposed residues on both AcpP and FabF with Bpa, researchers have been able to:
Identify Key Interacting Residues: Crosslinking results have pinpointed specific residues on the surface of both proteins that are crucial for forming the binding interface. researchgate.net
Probe the Role of Acylation: By installing the Bpa probe at various locations, it has been possible to investigate how the acylation state of the ACP (i.e., whether it is in the apo-, holo-, or acyl- form) influences the binding interface with its partner ketosynthase. nih.gov
Map the Binding Surface: A systematic scan of potential interaction sites with Bpa mutagenesis can generate a detailed map of the contact surface between the two proteins. For example, studies have highlighted the importance of charged residues in helix II of the ACP for its interaction with FabF. researchgate.net
The resulting covalently linked complexes can be isolated and analyzed using techniques like mass spectrometry to identify the exact crosslinked peptides, providing high-resolution information about the protein-protein interface. nih.govnih.gov
| Protein | Bpa Incorporation Site | Partner Protein | Crosslinking Result | Inferred Role of Site |
|---|---|---|---|---|
| AcpP | Conserved Serine (Helix II) | FabF | Positive | Part of the core binding interface |
| AcpP | Acidic Residues (Helix II) | FabF | Positive | Critical for electrostatic interaction |
| FabF | Surface Loop Residue 1 | AcpP | Positive | Contributes to the ACP docking site |
| FabF | Surface Loop Residue 2 | AcpP | Negative | Outside of the primary binding interface |
Chemoenzymatic Trapping of this compound Complexes
Chemoenzymatic trapping is a sophisticated approach that utilizes mechanism-based crosslinking probes to covalently link ACP to the active site of its cognate partner enzymes. nih.govnih.gov This strategy is highly specific because the crosslinking event is dependent on the natural recognition and binding between the ACP and its target enzyme, culminating in a reaction that forms a stable, covalent bond. nih.gov
The process typically involves modifying the 4'-phosphopantetheine (B1211885) (PPant) arm of the ACP with a specially designed chemical probe. This probe is engineered to be reactive towards a specific amino acid residue, usually a catalytic nucleophile like cysteine or serine, within the active site of the partner enzyme. nih.gov The modified ACP, often termed a "crypto-ACP," is then introduced to its partner enzyme. Upon productive binding of the ACP to the enzyme, the probe on the PPant arm is positioned within the active site, leading to a rapid and irreversible crosslinking reaction. nih.gov
This technique has been instrumental in studying the interactions within the E. coli fatty acid synthase (FAS) system. nih.gov For example:
Trapping Ketosynthases: Probes containing reactive moieties like epoxides or chloroacrylates have been attached to the PPant arm of AcpP. These probes were shown to selectively trap the active site cysteine residues of the ketosynthases KASI and KASII. nih.gov
Trapping Dehydratases: A chemoenzymatic strategy was developed to capture the interaction between AcpP and the dehydratase (DH) domain FabA. This involved installing a suicide substrate scaffold onto the PPant arm, which reacted with the active site of FabA. nih.gov The resulting stable AcpP-FabA complex was isolated and its crystal structure was solved at 1.9 Å resolution, providing unprecedented snapshots of the ACP in action during the dehydration process. nih.gov
The stable, covalently trapped complexes generated by this method are amenable to high-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, which are often impossible with the native, transient complexes. nih.gov
| Probe Moiety | Reactive Group | Target Enzyme | Target Residue | Application |
|---|---|---|---|---|
| Epoxide-based | Epoxide | Ketosynthase (KASI) | Cysteine | Trapping ACP-KS complexes in FAS |
| Chloroacrylate-based | α-chloroacrylate | Ketosynthase (KASII) | Cysteine | Trapping ACP-KS complexes in FAS |
| Suicide Substrate Scaffold | Propargyl thioether | Dehydratase (FabA) | Histidine | Structural studies of ACP-DH complexes |
| Sulfur (VI) Fluoride Exchange (SuFEx) | Fluorosulfate | 8-amino-7-oxononanoate synthase (BioF) | Lysine | Structural analysis of ACP-BioF complex |
Protein-Protein Docking Simulations
Protein-protein docking simulations are computational methods used to predict the three-dimensional structure of a protein complex starting from the individual structures of the component proteins. frontiersin.org This in silico approach is particularly valuable for studying the interactions of ACP II, as it can generate structural models of the transient encounters between the dynamic carrier protein and its various partners. nih.govresearchgate.net
The docking process generally involves two main stages: a sampling stage and a scoring stage. In the sampling stage, a vast number of possible binding orientations and conformations between the two proteins (e.g., ACP and a ketosynthase) are generated. In the scoring stage, these generated models are evaluated and ranked using a scoring function that typically considers factors like electrostatic complementarity, shape complementarity, and desolvation energy to identify the most plausible binding mode. researchgate.net
For ACP II systems, docking simulations have been successfully used to:
Predict Binding Interfaces: Computational docking of the NMR structure of E. coli AcpP with the crystal structure of β-ketoacyl-ACP synthase III (FabH) predicted that ACP binds to a positively charged and hydrophobic patch adjacent to the enzyme's active site tunnel. researchgate.net
Guide Experimental Validation: The predictions from docking models serve as hypotheses that can be tested experimentally. For instance, the FabH docking model identified a conserved arginine residue (Arg-249) as being critical for the interaction. Subsequent site-directed mutagenesis and biochemical analysis of this residue confirmed its essential role in ACP binding, thus validating the computational model. researchgate.net
Compare Interaction Modes: By performing docking simulations between ACP and multiple different partner enzymes, researchers can compare the resulting interaction interfaces. Studies on E. coli FAB have used a combination of NMR spectroscopy and protein-protein docking to compare the molecular basis of six different AcpP-partner protein interactions, revealing that while electrostatic interactions are critical, the largest chemical shift perturbations correspond to hydrophobic residues. nih.gov
The process often begins with preparing the protein structures, which may involve adding hydrogen atoms, assigning charges, and defining potential interacting residues based on prior biochemical data or conservation analysis. nih.gov The resulting models provide valuable structural hypotheses for the transient ACP-enzyme complexes that guide further investigation. nih.gov
| Protein | Residue | Location | Predicted Role in Interaction | Validation Method |
|---|---|---|---|---|
| FabH | Arg-249 | Positively charged patch | Critical for ACP docking | Site-directed mutagenesis, Kinetic analysis |
| FabH | Lys-219 | Positively charged patch | Contributes to binding | Site-directed mutagenesis |
| AcpP | Asp-35 | Helix II | Electrostatic interaction with FabH | Computational model |
| AcpP | Glu-47 | Helix II | Electrostatic interaction with FabH | Computational model |
Biological Roles and Metabolic Regulation by Acyl Carrier Protein Ii
Pivotal Role of Acyl Carrier Protein II in Type II Fatty Acid Synthesis (FAS II)
In bacteria and plant plastids, fatty acid synthesis is carried out by the Type II Fatty Acid Synthesis (FAS II) system, which consists of a series of discrete, monofunctional enzymes. Within this system, this compound (ACP II) is the central player, responsible for carrying the growing fatty acyl chain to each successive enzyme in the pathway.
The process begins with the loading of an acetyl group from acetyl-CoA and a malonyl group from malonyl-CoA onto ACP II molecules. The acetyl-ACP and malonyl-ACP then enter the elongation cycle. In each cycle, a four-step process of condensation, reduction, dehydration, and a second reduction adds two carbon units to the acyl chain, which remains tethered to ACP II throughout. This cycle is repeated until the desired fatty acid chain length is achieved. The acyl-ACP can then be used for the synthesis of various lipids, including phospholipids (B1166683) for cell membranes. The ability of ACP II to interact with a multitude of enzymes in the FAS II pathway underscores its critical role in cellular viability.
| Step | Enzyme | Substrate | Product | Function |
| Initiation | Acetyl-CoA:ACP transacylase (FabD) | Acetyl-CoA + holo-ACP | Acetyl-ACP + CoA | Primes the synthesis with a two-carbon unit. |
| Malonyl-CoA:ACP transacylase (FabD) | Malonyl-CoA + holo-ACP | Malonyl-ACP + CoA | Provides the two-carbon extender units. | |
| Elongation | β-ketoacyl-ACP synthase (FabB/FabF) | Acetyl-ACP + Malonyl-ACP | β-ketoacyl-ACP + CO2 + holo-ACP | Condensation of the acyl primer with the extender unit. |
| β-ketoacyl-ACP reductase (FabG) | β-ketoacyl-ACP + NADPH + H+ | β-hydroxyacyl-ACP + NADP+ | Reduction of the β-keto group. | |
| β-hydroxyacyl-ACP dehydratase (FabZ/FabA) | β-hydroxyacyl-ACP | trans-2-enoyl-ACP + H2O | Dehydration to create a double bond. | |
| Enoyl-ACP reductase (FabI) | trans-2-enoyl-ACP + NADH + H+ | Acyl-ACP + NAD+ | Reduction of the double bond to form a saturated acyl-ACP. |
Participation of this compound in Type II Polyketide Synthesis (PKS II)
Similar to its role in fatty acid synthesis, ACP II is a central component of Type II Polyketide Synthase (PKS II) systems, which are responsible for the biosynthesis of a wide array of structurally diverse and often bioactive secondary metabolites, including many antibiotics and anticancer agents.
In PKS II systems, which are multi-enzyme complexes of discrete proteins, ACP II acts as the carrier for the starter and extender units, typically acetate (B1210297) and malonate, respectively. The process is initiated by the loading of a starter unit onto the ACP II. The growing polyketide chain is then elongated through successive decarboxylative Claisen-like condensation reactions with extender units, also delivered by ACP II. The ACP II-tethered polyketide intermediate is shuttled between the various catalytic domains of the PKS II complex, which may include ketosynthases, acyltransferases, ketoreductases, cyclases, and aromatases, leading to the formation of complex polyketide structures.
| Stage | Key Enzymes | Role of this compound |
| Initiation | Acyltransferase (AT) | Carries the starter unit (e.g., acetyl-CoA) to the ketosynthase. |
| Elongation | Ketosynthase (KS), Acyltransferase (AT) | Carries the extender units (e.g., malonyl-CoA) for chain elongation. The growing polyketide chain remains tethered to ACP II. |
| Modification | Ketoreductase (KR), Cyclase (CYC), Aromatase (ARO) | Shuttles the polyketide intermediate to various modifying enzymes for further structural diversification. |
Contribution to the Biosynthesis of Diverse Secondary Metabolites
Beyond its fundamental roles in primary fatty acid and polyketide metabolism, this compound is a key player in the biosynthesis of a variety of other essential secondary metabolites.
Endotoxins and Lipid A Synthesis
In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharide (LPS), a major component of which is the endotoxin (B1171834) Lipid A. The biosynthesis of Lipid A is an essential process for these bacteria and is dependent on acyl-ACP II. The pathway is initiated by the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The acyl chains are transferred from acyl-ACP II molecules, which are products of the FAS II pathway. A series of enzymatic steps, involving enzymes such as LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK, leads to the formation of the core Lipid A structure. Subsequent modifications, also utilizing acyl-ACPs, result in the final hexa-acylated Lipid A molecule that is characteristic of many Gram-negative bacteria.
Lipoic Acid Biosynthesis
Lipoic acid is an essential cofactor for several key multienzyme complexes involved in central metabolism, including the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. The de novo biosynthesis of lipoic acid is directly linked to the FAS II pathway through octanoyl-ACP II. Octanoyl-ACP, an eight-carbon fatty acyl intermediate of the FAS II pathway, serves as the direct precursor for lipoic acid synthesis. The octanoyl moiety is transferred from ACP II to the lipoyl domains of its target proteins by the enzyme lipoyl(octanoyl)-ACP:protein transferase (LipB). Subsequently, the enzyme lipoyl synthase (LipA) catalyzes the insertion of two sulfur atoms into the octanoyl chain, converting it into the functional di-thiolane ring of lipoic acid.
Quorum Sensing Molecules (Acylated Homoserine Lactones)
Many Gram-negative bacteria utilize a cell-to-cell communication system known as quorum sensing to coordinate gene expression in a population-density-dependent manner. This process is often mediated by small signaling molecules called acylated homoserine lactones (AHLs). The synthesis of AHLs is catalyzed by LuxI-family synthases, which utilize two substrates: S-adenosylmethionine (SAM) and a specific acyl-ACP II from the FAS II pathway. The acyl-ACP II provides the acyl side chain that characterizes the specific AHL molecule, thereby conferring signal specificity. The LuxI-type synthase catalyzes the formation of an amide bond between the acyl group from acyl-ACP II and the amino group of SAM, followed by a lactonization reaction to produce the AHL and 5'-methylthioadenosine.
Bioluminescence and Toxin Activation Pathways
In certain bacteria, such as those from the genera Vibrio and Photobacterium, bioluminescence is a well-known phenomenon. The light-emitting reaction is catalyzed by the enzyme luciferase and requires a long-chain fatty aldehyde as a substrate. The generation of this fatty aldehyde is linked to the FAS II pathway, with long-chain acyl-ACP II serving as a key precursor. An acyl-ACP reductase can convert the acyl-ACP to the corresponding fatty aldehyde, which is then utilized by luciferase.
While the direct role of ACP II in "toxin activation" is less universally defined, its involvement in the biosynthesis of Lipid A, a potent endotoxin, is a clear example of its contribution to the production of toxic molecules. Furthermore, the synthesis of various secondary metabolites with toxic properties through PKS II pathways is also dependent on ACP II.
This compound in Metabolic Regulation and Signaling
This compound (ACP) is not merely a passive carrier of acyl intermediates in fatty acid synthesis (FAS); it is an active participant in the regulation of cellular metabolism. The concentration and acylation state of the ACP pool serve as a critical metabolic sensor, enabling the cell to modulate fatty acid production in response to its current needs. This regulation occurs through multiple mechanisms, including direct feedback inhibition of enzymatic activity and control of gene expression.
Feedback Inhibition Mechanisms by Acyl-Acyl Carrier Protein II
The end products of the type II fatty acid synthesis (FAS-II) pathway, specifically long-chain acyl-ACPs, act as key allosteric regulators, inhibiting the activity of enzymes at the initial stages of the pathway. nih.gov This feedback inhibition provides a rapid and direct mechanism to halt fatty acid production when supply exceeds demand.
In bacteria like Escherichia coli, long-chain acyl-ACPs (primarily those with 16 and 18 carbon atoms) are established biochemical regulators that inhibit the initiation and rate-limiting steps of FAS-II. nih.gov These acyl-ACPs effectively shut down the pathway by targeting two key enzymes:
Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first committed step in fatty acid synthesis. Long-chain acyl-ACPs can inhibit its activity, thereby reducing the supply of malonyl-CoA for fatty acid elongation. nih.govpnas.org
FabH (β-ketoacyl-ACP synthase III): This enzyme is responsible for the initial condensation reaction that starts the fatty acid elongation cycle. Feedback regulation by acyl-ACPs on FabH directly curtails the initiation of new fatty acid chains. nih.gov
In plants, a similar mechanism has been observed. A study on Brassica napus (canola) demonstrated that an accumulation of 18:1-acyl-carrier protein (oleoyl-ACP) leads to the direct, saturable inhibition of plastidic ACCase activity. pnas.org This suggests a conserved mechanism where a surplus of the final product signals for the cessation of the biosynthetic pathway, preventing the wasteful expenditure of energy and resources. pnas.org
| Inhibitory Molecule | Target Enzyme | Organism/System | Effect |
| Long-chain acyl-ACP | Acetyl-CoA Carboxylase (ACCase) | Escherichia coli, Brassica napus | Inhibition of the first committed step of fatty acid synthesis. nih.govpnas.org |
| Long-chain acyl-ACP | FabH (β-ketoacyl-ACP synthase III) | Escherichia coli | Inhibition of the initiation of fatty acid synthesis. nih.gov |
| Oleoyl-ACP (18:1-ACP) | Plastidic ACCase | Brassica napus | Direct inhibition of enzyme activity, reducing fatty acid production. pnas.org |
Transcriptional Regulation Mediated by Acyl-Acyl Carrier Protein II Levels
Beyond direct enzyme inhibition, acyl-ACP II levels play a crucial role in regulating the expression of genes involved in fatty acid biosynthesis. Acyl-ACPs function as ligands or co-repressors for transcription factors, modulating their ability to bind DNA and control the transcription of the fab gene clusters. nih.gov
A well-characterized example is the FabT repressor in Streptococcus pneumoniae. nih.govnih.gov FabT is a helix-turn-helix transcriptional repressor that controls the expression of the fab gene cluster. nih.gov In its unbound state, FabT does not efficiently repress gene expression. However, when long-chain acyl-ACPs accumulate, they act as a ligand, binding to FabT. nih.govnih.gov This binding event significantly increases FabT's affinity for its DNA binding sites within the fab promoters. nih.govnih.gov The potency of the acyl-ACP in activating FabT increases with the length of the acyl chain, with cis-vaccenoyl-ACP (an 18-carbon monounsaturated fatty acyl-ACP) being the most effective ligand. nih.govnih.gov This FabT-acyl-ACP complex then effectively represses the transcription of the fatty acid synthase genes, acting as a transcriptional rheostat that fine-tunes gene expression based on the cellular demand for fatty acids. nih.gov
In Streptococcus pyogenes, which possesses two ACPs (AcpA and AcpB), acyl-AcpB has been identified as the major co-repressor for FabT. institutcochin.fr This regulatory system allows the bacterium to sense the availability of environmental fatty acids and limit the energy-intensive process of endogenous synthesis when exogenous sources are available. nih.govinstitutcochin.frasm.org
| Regulatory Protein | Ligand/Co-repressor | Target Genes | Organism | Effect on Transcription |
| FabT | Long-chain acyl-ACP | fab gene cluster | Streptococcus pneumoniae | Repression. nih.govnih.gov |
| FabT | Acyl-AcpB | fab gene cluster | Streptococcus pyogenes | Repression. institutcochin.fr |
| FapR | Malonyl-CoA | Dispersed FAS-II genes | Bacillus subtilis | De-repression (ligand binding releases FapR from DNA). nih.gov |
Functional Interplay with Other Cellular Processes
The role of this compound extends far beyond its canonical function in fatty acid synthesis. It serves as a central hub that integrates fatty acid metabolism with a diverse array of other essential cellular pathways, including secondary metabolite production, bacterial communication, and core mitochondrial functions.
Secondary Metabolism: In many microorganisms, ACP is a pivotal component in the biosynthesis of type II polyketides, a class of secondary metabolites with significant pharmaceutical applications, including antibiotics and anticancer agents. nih.gov In type II polyketide synthases (PKSs), ACP acts as a central shuttle, delivering malonyl-based building blocks and growing polyketide intermediates to various catalytic partners for chemical transformations. nih.govrsc.org The ACP must engage in specific, transient protein-protein interactions to guide the biosynthetic process through stages of initiation, elongation, and modification. nih.gov
Bacterial Quorum Sensing: ACP is a direct precursor for the synthesis of signaling molecules used in quorum sensing, a form of cell-to-cell communication that allows bacteria to coordinate group behaviors. nih.gov In many Gram-negative bacteria, the synthesis of N-acyl-homoserine lactone (AHL) autoinducers is catalyzed by a LuxI-type synthase. nih.govresearchgate.net This enzyme utilizes an acyl-ACP from the fatty acid synthesis pathway and S-adenosyl-L-methionine (SAM) as substrates to produce the specific AHL molecule that regulates processes like biofilm formation and virulence factor expression. nih.govfip.org
Mitochondrial Function: In eukaryotes, the mitochondrial ACP (mtACP) is essential for more than just mitochondrial fatty acid synthesis. It plays an unexpected and critical role in coordinating metabolism with fundamental mitochondrial activities. elifesciences.orgnih.gov Evidence suggests that mtACP and its acylated forms act as signaling molecules within an intramitochondrial sensing circuit. nih.gov It is a stable and essential subunit of the iron-sulfur (Fe-S) cluster biogenesis complex. elifesciences.orgharvard.edu The acyl chain attached to mtACP is required to support the maximal activity of the cysteine desulfurase enzyme, a key part of Fe-S cluster assembly. elifesciences.org Furthermore, human mtACP is essential for the stability of respiratory complexes I, II, and III of the electron transport chain. rsc.org It also provides the octanoyl-ACP precursor required for the synthesis of lipoic acid, a vital cofactor for several key mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex. nih.govrsc.orgnih.gov
Genetic Regulation and Transcriptional Profiling of Acyl Carrier Protein Ii Genes
Transcriptional Control of acp Genes: Promoters and Operon Structures
The transcriptional initiation of acp genes is governed by specific promoter regions and, in many bacteria, their inclusion within operons ensures coordinated expression with other fatty acid synthesis (fab) genes.
In the Gram-positive bacterium Bacillus subtilis, the gene encoding ACP (acpP) is transcribed from two distinct promoters, PfapR and PacpP. nih.gov The PfapR promoter drives the expression of the fapR operon, which includes fapR-plsX-fabD-fabG-acpP, thereby coordinating the synthesis of ACP with other key enzymes in lipid synthesis. nih.gov The second promoter, PacpP, is located directly upstream of the acpP coding sequence and is both necessary and sufficient for the normal synthesis of fatty acids. nih.gov
In the bacterium Streptococcus pneumoniae, the fab genes are distinctly clustered, and their expression is controlled by two promoters, P1 and P2, within the gene cluster. nih.gov The transcriptional repressor FabT binds to a specific DNA palindrome within these two promoters to regulate the expression of the fatty acid synthase (FAS-II) gene cluster. nih.gov
In plants, such as Arabidopsis thaliana, the promoter of the acyl carrier protein gene Acll.2 contains specific cis-acting elements that direct its organ-specific expression. nih.gov Deletion analysis of this promoter revealed that an 85-base-pair domain is critical for expression in young leaves and roots. nih.gov A different 180-base-pair region is essential for the high level of promoter activity observed in seeds, as well as in the receptacle, stigma, tapetum, and pollen of flowers. nih.gov This region contains the necessary cis-acting information for the seed-specific expression of the Acl1.2 gene. nih.gov
Regulation of acp Gene Expression by Transcription Factors (e.g., FabT, WRINKLED1)
The expression of acp genes is fine-tuned by the action of specific transcription factors that can either repress or activate transcription in response to cellular signals.
FabT: In many bacteria, including Streptococcus pneumoniae, the helix-turn-helix transcriptional repressor FabT plays a crucial role in regulating the expression of fab genes. nih.gov FabT belongs to the MarR superfamily of transcriptional regulators. nih.gov A knockout of the fabT gene results in an increased expression of all FAS-II genes, with the exception of fabM. nih.gov The regulatory activity of FabT is modulated by long-chain acyl-ACPs, which act as ligands. nih.gov The binding of acyl-ACP to FabT increases its affinity for its DNA binding sites within the promoters of the fab gene cluster. nih.gov The potency of this interaction increases with the chain length of the acyl-ACP, with cis-vaccenoyl-ACP being a particularly effective ligand. nih.gov This mechanism allows for feedback inhibition of fatty acid synthesis gene transcription when the end products accumulate. nih.gov
WRINKLED1 (WRI1): In plants, the WRINKLED1 (WRI1) transcription factor is a key regulator of triacylglycerol biosynthesis. mdpi.com WRI1 is a member of the APETALA2/ethylene-responsive element binding protein (AP2/EREBP) family of transcription factors. mdpi.com It positively regulates the expression of genes encoding enzymes involved in late glycolysis and fatty acid biosynthesis, including ACP genes. oup.comnih.gov WRI1 binds to a conserved DNA sequence known as the AW box, with the consensus sequence CnTnG7[CG], in the promoters of its target genes. mdpi.comoup.com In sunflower, WRI1 regulates the transcription of two out of three ACP genes. mdpi.com Similarly, in soybean, the WRI1 transcription factor directly regulates numerous genes in the fatty acid and triacylglycerol biosynthetic pathways. pnas.org The expression of WRI1 itself is under the control of other key seed development regulators, such as LEAFY COTYLEDON2 (LEC2). mdpi.com
| Transcription Factor | Organism(s) | Function | Target Genes (including acp) | Binding Motif |
| FabT | Streptococcus pneumoniae | Repressor | fab gene cluster | DNA palindrome in promoters |
| WRINKLED1 (WRI1) | Plants (e.g., Arabidopsis, Sunflower, Soybean) | Activator | Genes for glycolysis and fatty acid synthesis | AW box: CnTnG7[CG] |
Spatiotemporal and Developmental Expression Patterns of acp Genes
The expression of acp genes is often tissue-specific and developmentally regulated to align with the varying demands for fatty acid synthesis in different parts of an organism and at different stages of its life cycle.
In Arabidopsis thaliana, the promoter of the Acll.2 gene drives the highest levels of expression in seeds. nih.gov Significant expression is also observed in the receptacle, stigma, tapetum, and pollen, while lower levels are found in young leaves and roots. nih.gov The Arabidopsis genome contains five plastidial ACP genes (AtACP1 to AtACP5) and three mitochondrial ACP genes. nih.gov Protein analysis has shown that AtACP1, AtACP2, and AtACP3 are expressed in all examined tissues. frontiersin.org
In a study on Brassica napus, RNA-sequencing data revealed that BnaACP genes are differentially expressed across various tissues, with particularly high expression levels in seeds and buds. nih.gov This expression pattern is consistent with the high rate of fatty acid synthesis required for oil accumulation in seeds.
The localization of ACP is also compartmentalized. In Bacillus subtilis, ACP is found in the mother-cell compartment of the sporangium during spore formation. nih.gov In Brassica species, subcellular localization experiments have demonstrated that ACP proteins are located in chloroplasts and mitochondria. nih.gov
Functional Consequences of acp Gene Disruption or Overexpression on Cellular Metabolism
Altering the expression levels of acp genes or their regulators has significant consequences for cellular metabolism, particularly fatty acid composition.
In bacteria, the disruption of regulatory elements can lead to dysregulation of fatty acid synthesis. For instance, a knockout of the fabT gene in Streptococcus pneumoniae leads to an increase in the expression of all FAS-II genes except for fabM. nih.gov
In plants, modifying the expression of ACP genes can alter the fatty acid profile. Overexpression of AtACP5 in Arabidopsis thaliana resulted in an increase in the levels of palmitic acid (16:0) and a decrease in oleic acid (18:1) under salt stress conditions. nih.gov This suggests that individual ACP isoforms may have distinct roles or efficiencies in the synthesis of different fatty acids. Interestingly, a loss-of-function mutation in atacp5 did not lead to a decrease in fatty acid content, which may be due to genetic redundancy among the five plastidial ACP genes in Arabidopsis. frontiersin.org
Mutations in genes that indirectly affect lipid metabolism can also have profound effects. For example, mutations in the Adenomatous Polyposis Coli (APC) gene, a key tumor suppressor, can lead to altered lipid metabolism. nih.govnih.gov Inactivation of Apc is associated with the upregulation of de novo lipid synthesis and cholesterol synthesis. nih.gov
| Gene Modification | Organism | Effect on Gene Expression | Impact on Cellular Metabolism |
| fabT knockout | Streptococcus pneumoniae | Increased expression of FAS-II genes | Dysregulation of fatty acid synthesis |
| AtACP5 overexpression | Arabidopsis thaliana | Increased AtACP5 levels | Increased palmitic acid, decreased oleic acid |
| APC mutation | Human/Mouse | Altered expression of lipid metabolism genes | Upregulation of de novo lipid and cholesterol synthesis |
Genetic Organization of acp Genes in Diverse Organisms
The arrangement of acp genes within the genome varies significantly across different domains of life, reflecting the diverse metabolic strategies and evolutionary histories of these organisms.
In many bacteria, the genes for fatty acid biosynthesis, including acp, are often clustered together in operons. In Streptococcus pneumoniae, the fab genes are found in a distinct cluster. nih.gov In Bacillus subtilis, the acpP gene is part of the fapR operon, which also contains genes for other enzymes involved in lipid synthesis. nih.gov
In contrast, in plants, ACP genes are typically found as small gene families dispersed throughout the genome. The model plant Arabidopsis thaliana possesses five genes encoding plastidial ACPs and three genes for mitochondrial ACPs. frontiersin.org A study of six Brassica species identified a total of 120 ACP genes, with the allotetraploid species having a higher number of ACP genes compared to the diploid species. nih.gov For example, Brassica napus has 27 ACP genes, while Brassica rapa has 14. nih.gov The expansion of the ACP gene family in Brassica is thought to have occurred primarily through dispersed duplication events. nih.gov
The number of acp genes can vary dramatically even within bacteria. While many bacteria have a single acp gene, the genome of Streptomyces avermitilis encodes for more than 85 ACPs, suggesting a high degree of functional diversity and involvement in secondary metabolism. frontiersin.org
Diversity, Isoforms, and Evolutionary Analysis of Acyl Carrier Protein Ii
Existence of Multiple Acyl Carrier Protein II Isoforms and Paralogs
The existence of multiple isoforms and paralogs of this compound is well-documented, particularly in plants and bacteria. Isoforms are different forms of the same protein, while paralogs arise from gene duplication events. In the plant Arabidopsis thaliana, a complex pattern of multiple ACP isoforms has been identified. nih.gov All tissues examined, including leaves, roots, and seeds, express at least three distinct forms of ACP. nih.govoup.com This diversity is further expanded by the presence of both constitutively expressed (always present) and tissue-specific isoforms. nih.govnih.gov
Similarly, the bacterium Ralstonia solanaceum possesses five annotated genes for ACP, labeled acpP1 through acpP5, which represent paralogs within a single organism. frontiersin.org This multiplicity of ACP genes within a single genome points towards a functional divergence and specialization.
From a broader evolutionary perspective, ACPs have been classified into 16 distinct families based on primary amino acid sequence similarity. nih.gov These families are often associated with specific domains of life (bacteria, eukarya, archaea) and particular metabolic pathways, such as Type II fatty acid synthesis or polyketide synthesis. nih.govcdnsciencepub.com This classification underscores the vast diversity of ACPs that has arisen through evolution.
Functional Differentiation and Specialization of this compound Isoforms
The various isoforms and paralogs of ACP II are not merely redundant copies; they exhibit functional differentiation, playing specialized roles in different tissues and metabolic pathways.
Tissue-Specific Expression and Pathway-Specific Roles
In plants, ACP isoforms show clear tissue-specific expression patterns. For instance, in spinach, two distinct isoforms, ACP-I and ACP-II, have been identified. While both are present in leaf tissue, only ACP-II can be detected in seeds and roots, indicating a specialized role for ACP-II in these non-photosynthetic tissues. researchgate.net Studies in Arabidopsis have further detailed this specialization. The plant contains multiple ACP genes, some of which are constitutively expressed in all tissues (leaves, seeds, and roots), while others are expressed in a tissue-specific manner. nih.govnih.gov
This specialization extends to distinct metabolic pathways within different cellular compartments. Plants have ACPs localized to both plastids and mitochondria. oup.com
Plastid-localized ACPs are primarily involved in the de novo synthesis of fatty acids that serve as the building blocks for cellular lipids. oup.com
Mitochondrial ACPs (mtACPs) participate in a separate Type II fatty acid synthase (FAS) system that generates precursors for lipoic acid, an essential cofactor for several key enzyme complexes. oup.com
This separation of ACP pools allows for the independent regulation and execution of distinct biosynthetic pathways within the cell.
| Organism | Isoform/Location | Tissue/Compartment | Primary Role | Reference |
|---|---|---|---|---|
| Spinach | ACP-I | Leaf | Fatty Acid Metabolism | researchgate.netnih.gov |
| Spinach | ACP-II | Leaf, Seed, Root | Fatty Acid Metabolism | researchgate.netnih.gov |
| Arabidopsis thaliana | Plastidial ACPs | Plastids (various tissues) | De novo fatty acid synthesis for cellular lipids | oup.com |
| Arabidopsis thaliana | Mitochondrial ACPs (mtACPs) | Mitochondria (various tissues) | Lipoic acid precursor synthesis | oup.com |
Comparative Structural and Dynamical Analyses Across Species
Acyl carrier proteins across all domains of life share a highly conserved three-dimensional structure. wikipedia.org The fundamental architecture is a four-helix bundle, typically composed of three parallel α-helices and a shorter, crosswise α-helix. nih.govcdnsciencepub.com This conserved fold provides a stable yet flexible scaffold for its function as a carrier protein. The active form of the protein features a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group attached to a conserved serine residue located at the beginning of helix II. nih.govnih.gov
Type II Fatty Acid Synthase (FAS) ACPs , such as that from E. coli, often sequester the growing acyl chain into a narrow, solvent-excluded tunnel within the protein's core. mdpi.comnih.gov
Type II Polyketide Synthase (PKS) ACPs , in contrast, tend to bind their bulkier intermediates in a shallower, more open surface groove. nih.gov
These structural variations reflect the different chemical nature of the molecules they are adapted to carry. The flexibility and conformational dynamics of ACP are crucial for its function, allowing it to shuttle intermediates and interact with a series of different partner enzymes. mdpi.comoup.com Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are key techniques used to study these dynamic properties, revealing that the protein's conformation can change upon binding to metal ions or acyl chains. mdpi.com
Phylogenetic Relationships and Evolutionary Conservation of this compound Sequences
Phylogenetic analysis, which traces the evolutionary history of genes and proteins, shows that ACPs have diverged into distinct families with specialized roles. nih.gov For example, ACPs involved in Type II polyketide synthesis form a separate evolutionary clade from those involved in primary metabolism like fatty acid synthesis. nih.gov This divergence indicates that these proteins have co-evolved with their partner enzymes to perform specific biosynthetic tasks.
Key conserved features include:
The Prosthetic Group Attachment Site: A highly conserved sequence motif, often DSLD in plants, contains the essential serine residue to which the 4'-phosphopantetheine arm is attached. oup.com
Helix II - The "Recognition Helix": This helix is a critical site for interaction with partner enzymes. It contains a number of highly conserved, negatively charged (acidic) residues that are crucial for binding to complementary, positively charged surfaces on other FAS enzymes. researchgate.netconsensus.app
This pattern of conserved regions within a diversified family of proteins highlights how evolution maintains essential functionalities while allowing for adaptation to new roles.
Evolutionary Driving Forces for this compound Diversity and Conserved Motifs
The evolution of this compound is shaped by two opposing forces: the need to conserve core functions and the pressure to diversify for specialized roles.
Driving Forces for Conservation: The strong conservation of certain motifs is driven by fundamental functional constraints.
Structural Integrity: Residues that form the hydrophobic core of the four-helix bundle are conserved to maintain the protein's stable fold. cdnsciencepub.com
Prosthetic Group Attachment: The serine residue within the conserved DSL motif is invariant because it is the covalent attachment point for the Ppant arm, which is indispensable for the protein's carrier function. nih.gov
Protein-Protein Interactions: The most significant selective pressure for conservation appears to be the necessity of interacting with multiple partner enzymes. Helix II, the "recognition helix," presents a conserved array of acidic and hydrophobic residues that acts as a universal binding interface for various enzymes in the pathway. researchgate.netconsensus.app This conserved surface ensures that the ACP can effectively deliver its cargo to each successive catalytic site.
Driving Forces for Diversity: The existence of numerous isoforms and paralogs is a result of evolutionary pressures to optimize and regulate metabolism in different contexts.
Subfunctionalization: Following gene duplication, paralogs can evolve to take on specialized roles (subfunctionalization). This allows for the evolution of tissue-specific isoforms (e.g., leaf vs. root ACPs) or pathway-specific ACPs (e.g., mitochondrial vs. plastidial) that are optimized for a particular metabolic network or substrate. researchgate.netoup.com
Adaptation to Substrate: The structural differences between FAS and PKS ACPs (internal tunnel vs. surface groove) demonstrate how the acyl-binding pocket has evolved to accommodate different types of substrates, from simple fatty acids to more complex and bulky polyketides. nih.gov
Regulation: Having multiple ACP isoforms with different expression patterns allows for more nuanced regulation of fatty acid and polyketide biosynthesis in response to developmental or environmental cues. mdpi.com
In essence, a conserved structural and interaction scaffold is maintained across all ACPs, while diversity is generated at the periphery, allowing for adaptation to specific tissues, pathways, and substrates.
| Conserved Motif/Region | Typical Location | Function | Reference |
|---|---|---|---|
| Serine in DSL/DSLD motif | N-terminus of Helix II | Covalent attachment site for the 4'-phosphopantetheine prosthetic group | oup.comnih.gov |
| Acidic Residue Patch | Helix II | Electrostatic interactions with partner enzymes (the "recognition helix") | nih.govresearchgate.net |
| Hydrophobic Residues | Helix II and Interior Core | Protein-protein interactions and stabilization of the helical bundle structure | researchgate.net |
Advanced Methodologies for Acyl Carrier Protein Ii Research
Quantification and Discovery of Acyl-Acyl Carrier Protein II Species
Accurate measurement and identification of the different acyl chains attached to ACP II are crucial for understanding the dynamics of fatty acid biosynthesis. Modern analytical techniques have significantly advanced the ability to profile these species.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of acyl-ACP II species. sensusimpact.comnih.gov This method leverages the highly conserved Asp-Ser-Leu-Asp (DSLD) amino acid sequence present in Type II ACPs, which is the attachment site for the 4'-phosphopantetheinyl arm that carries the acyl chain. sensusimpact.comnih.gov
The general workflow involves the enzymatic digestion of partially purified protein extracts with an aspartyl protease, which cleaves the protein, leaving the acyl chain linked to a tripeptide via the 4'-phosphopantetheinyl group. nih.gov These resulting molecules are then separated using reversed-phase liquid chromatography on a C18 column and analyzed by a triple quadrupole mass spectrometer. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of detection, allowing for the identification and quantification of various acyl-ACP intermediates, including 3-hydroxyacyl-ACPs and 2,3-trans-enoyl-ACPs. sensusimpact.comnih.gov This technique has proven effective for profiling acyl-ACPs in a range of organisms, including plants and bacteria. sensusimpact.comnih.gov
Table 1: Representative Acyl-ACP II Species Identified by LC-MS/MS
| Acyl Chain | Abbreviation | Function |
|---|---|---|
| Acetyl | C2:0-ACP | Initial substrate for fatty acid synthesis |
| Malonyl | Malonyl-ACP | Elongation unit in fatty acid synthesis |
| Butyryl | C4:0-ACP | Intermediate in fatty acid elongation |
| Octanoyl | C8:0-ACP | Intermediate in fatty acid elongation |
| Palmitoyl | C16:0-ACP | Major product of fatty acid synthesis |
| Stearoyl | C18:0-ACP | Elongated fatty acid product |
This table is for illustrative purposes and the specific acyl-ACP profiles can vary significantly between organisms and conditions.
To achieve absolute and accurate quantification of acyl-ACP II levels, isotopic dilution strategies are employed in conjunction with LC-MS/MS. nih.govnsf.gov This approach involves the use of isotopically labeled internal standards, which are chemically identical to the analytes of interest but differ in mass. nih.gov For acyl-ACP analysis, 15N-labeled ACP standards are generated. nih.govnsf.gov
These labeled standards are spiked into biological samples before the extraction and digestion process. nih.gov By comparing the signal intensity of the endogenous, unlabeled acyl-ACP species to the corresponding isotopically labeled standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov This method has enabled the quantification of acyl-ACP levels down to the picogram level, providing valuable insights into the regulation of fatty acid metabolism. sensusimpact.comnih.gov
Chemoenzymatic Synthesis of Acyl-Acyl Carrier Protein II Analogs
The study of ACP II function often requires access to specific acyl-ACP II analogs that may not be readily available from natural sources. Chemoenzymatic synthesis provides a versatile approach to generate these molecules. This typically involves a combination of chemical synthesis to create the desired acyl group and enzymatic ligation to attach it to the ACP II protein. nih.govresearchgate.net
A common method utilizes the enzyme Sfp, a 4'-phosphopantetheinyl transferase from Bacillus subtilis, which can transfer a variety of acyl-phosphopantetheine moieties from coenzyme A (CoA) analogs to the apo-ACP II. nih.govnih.gov This allows for the creation of ACP II molecules carrying a wide range of acyl chains, including unnatural fatty acid analogs. nih.gov These synthesized analogs are invaluable for in vitro studies of enzyme kinetics, protein-protein interactions, and structural analyses. nih.govnih.gov
In Vivo Functional Analyses of Acyl Carrier Protein II Mutants
While in vitro studies provide crucial biochemical data, understanding the true physiological role of ACP II requires in vivo functional analyses. This is often achieved by studying the effects of ACP II mutations in living organisms. nih.gov A common model system for these studies is Escherichia coli. nih.gov
Researchers can introduce mutations into the acpP gene, which encodes ACP II, and observe the resulting phenotype. For instance, strains with temperature-sensitive acpP mutations can be used to test the ability of various mutant ACP II proteins to restore growth at the non-permissive temperature. nih.govnih.gov This approach has been used to compare the in vivo function of ACP II mutants with their previously characterized in vitro properties, revealing that some mutations that cause severe defects in vitro may not significantly impact growth in vivo, and vice versa. nih.gov Such studies have also demonstrated that ACPs from diverse organisms, including the apicoplast of Plasmodium falciparum, can functionally replace the E. coli AcpP, highlighting the conserved nature of ACP II function. nih.gov
Table 2: Phenotypes of select E. coli ACP II mutants
| Mutation | In Vitro Effect | In Vivo Phenotype | Reference |
|---|---|---|---|
| F50A | Decreased catalytic efficiency of acylation | Impaired growth | nih.gov |
| I54A | Not processed to holo-form | Impaired growth | nih.gov |
| A59G | Less effect on acylation efficiency | Minor growth defects | nih.gov |
This table provides a simplified summary of findings from specific studies and phenotypes can be context-dependent.
Site-Directed Mutagenesis and Rational Design of this compound Variants
Site-directed mutagenesis is a cornerstone technique for investigating the structure-function relationships of ACP II. nih.govaminer.cn By systematically replacing specific amino acid residues, researchers can probe their roles in protein stability, interaction with partner enzymes, and substrate specificity. nih.gov For example, mutagenesis studies have identified key residues within the hydrophobic cavity of ACP II that are important for acyl chain binding and maintaining the protein's native conformation. nih.gov
The Q5 Site-Directed Mutagenesis Kit is one commercially available tool used to efficiently generate specific mutations in the ACP gene. acs.org This rational design approach allows for the creation of ACP II variants with altered properties, which can be used to further dissect the mechanisms of fatty acid synthesis and to potentially engineer novel metabolic pathways. aminer.cnacs.org
Reporter Gene Assays for acp Gene Promoter Activity
Understanding the regulation of ACP II expression is essential for a complete picture of its role in cellular metabolism. Reporter gene assays are a widely used method to study the activity of the acp gene promoter. thermofisher.comthermofisher.com In this technique, the promoter region of the acp gene is cloned upstream of a reporter gene, such as luciferase or β-galactosidase, in an expression vector. thermofisher.com
Q & A
Q. What is the functional role of acyl carrier protein II (ACP II) in fatty acid biosynthesis, and how can researchers experimentally validate its interactions with enzymatic partners?
ACP II serves as a scaffold for acyl intermediates during fatty acid elongation. To validate interactions, researchers employ techniques like surface plasmon resonance (SPR) to quantify binding kinetics or co-immunoprecipitation (Co-IP) coupled with mass spectrometry to identify partner enzymes (e.g., 3-ketoacyl-ACP synthase). Structural validation can use NMR spectroscopy to map interaction surfaces .
Q. What experimental strategies are recommended for analyzing post-translational modifications of ACP II in bacterial lipid metabolism?
Post-translational phosphopantetheinylation of ACP II can be detected via radiolabeling with ³²P or fluorescent probes targeting the prosthetic group. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for identifying modification sites and quantifying stoichiometry under varying metabolic conditions .
Q. How can researchers distinguish between FAS I and FAS II systems in mycobacterial studies using ACP II as a molecular marker?
FAS II systems rely on discrete enzymes (e.g., InhA) that interact with ACP II (acpM in Mycobacterium tuberculosis). Researchers use gene knockout strains to assess lipid synthesis defects or affinity purification to isolate ACP II complexes specific to FAS II pathways. Western blotting with anti-acpM antibodies provides further differentiation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR-derived and X-ray crystallography structures of ACP II to clarify its conformational dynamics?
Discrepancies often arise from solution vs. crystalline states. Hybrid approaches like molecular dynamics simulations reconcile flexibility observed in NMR (e.g., helix III mobility) with static crystallographic data. Residual dipolar coupling (RDC) measurements refine NMR models by accounting for anisotropic interactions .
Q. What methodologies are employed to investigate the thermodynamic stability of ACP II under varying pH conditions, and how can these inform drug targeting strategies?
Circular dichroism (CD) spectroscopy monitors secondary structural changes, while differential scanning calorimetry (DSC) quantifies melting temperatures. For drug targeting, destabilization of ACP II’s hydrophobic cleft (e.g., via pH shifts) can guide inhibitor design against pathogens reliant on lipid synthesis .
Q. How do computational methods enhance the design of ACP II mutants with altered substrate specificity for synthetic biology applications?
Rosetta-based protein design predicts residue substitutions that modulate acyl chain binding. Experimental validation involves alanine scanning mutagenesis followed by isothermal titration calorimetry (ITC) to measure binding affinity changes. Iterative cycles of in silico and in vitro screening optimize mutants for non-native substrates (e.g., branched-chain fatty acids) .
Q. What integrative approaches combine mutagenesis data with structural predictions to map functional domains of ACP II involved in acyl chain binding?
Deep mutational scanning identifies critical residues, while NMR pseudocontact shifts map spatial proximity of mutations to the acyl-binding cleft. Cryo-EM of ACP II-enzyme complexes (e.g., with LpxA) further resolves interaction interfaces .
Methodological Considerations
Q. What are the critical considerations when using NMR spectroscopy to determine the solution structure of ACP II, and how do these differ from crystallographic approaches?
NMR requires isotopic labeling (¹³C/¹⁵N) and high solubility (>0.5 mM) to obtain NOE-derived distance constraints. Unlike crystallography, NMR captures dynamic conformations but struggles with larger proteins. Paramagnetic relaxation enhancement (PRE) can extend the size limit by probing long-range interactions .
Q. How can conflicting data on ACP II’s role in enzyme inhibition be systematically addressed in drug discovery pipelines?
Dose-response assays (e.g., IC₅₀ measurements) under standardized conditions (pH, cofactors) reduce variability. Structural alignment tools (e.g., PyMOL) compare ACP II-inhibitor complexes across studies to identify conserved binding motifs. Meta-analyses of kinetic data using Prism software resolve mechanistic contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
